CYP3A4 Enzyme Inhibition: Moderate Activity Distinct from Highly Potent Imidazole-Containing Drugs
4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one exhibits moderate inhibition of human recombinant CYP3A4, with a Ki of 120 nM for midazolam 1'-hydroxylase activity and Ki of 170 nM for testosterone 6β-hydroxylase activity [1]. In contrast, many imidazole-containing drugs (e.g., ketoconazole, clotrimazole) are potent CYP3A4 inhibitors with Ki values often <10 nM, leading to significant drug-drug interaction liabilities. The benzimidazolone scaffold in H3-receptor antagonist series has been explicitly noted for demonstrating "no P450 enzyme inhibition" when appropriately substituted, a differentiation from classical imidazole-based H3 antagonists that suffer from CYP inhibition [2].
| Evidence Dimension | CYP3A4 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM (midazolam 1'-hydroxylase); Ki = 170 nM (testosterone 6β-hydroxylase) |
| Comparator Or Baseline | Imidazole-based drugs (e.g., ketoconazole): Ki typically <10 nM |
| Quantified Difference | ≥12-fold higher Ki (lower inhibition) for target compound |
| Conditions | Human recombinant CYP3A4 with human P450 oxidoreductase and b5 |
Why This Matters
This moderate CYP inhibition profile may be advantageous when designing compounds intended to minimize drug-drug interaction risks compared to imidazole-based scaffolds.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048). Affinity Data: Ki = 120 nM for CYP3A4 (midazolam 1'-hydroxylase); Ki = 170 nM for CYP3A4 (testosterone 6β-hydroxylase). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
- [2] Zeng Q, et al. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. Bioorg Med Chem Lett. 2013;23(21):6001-3. PMID: 24050887. View Source
